Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Medicinal Chemistry Conformational Restriction GPCR Ligand Design

SAR campaigns demand exact building blocks-generic substitution risks invalidating potency data. This compound provides the precise 6-azaspiro[2.5]octane scaffold with dual orthogonal handles (Boc-amine and cyano) for parallel library synthesis. • Orthogonal diversification: amide coupling, sulfonamide formation, or reductive amination post-Boc deprotection. • Cyano group transforms to carboxylic acids, tetrazoles, or amines. • 95-97% purity, 2-8°C storage, with CoA/NMR documentation for batch reproducibility.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 1174006-82-6
Cat. No. B1521207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate
CAS1174006-82-6
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC2C#N
InChIInChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(13)9-14/h10H,4-8H2,1-3H3
InChIKeyMYXLXKKWRQMPOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 1-Cyano-6-Azaspiro[2.5]Octane-6-Carboxylate Structure & Procurement


Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate (CAS 1174006-82-6) is a protected spirocyclic amine building block with the molecular formula C₁₃H₂₀N₂O₂ and molecular weight 236.31 g/mol . It features a rigid 6-azaspiro[2.5]octane core, a Boc-protected secondary amine at the 6-position, and a cyano group at the 1-position . The compound is commercially available from multiple vendors at purities ranging from 95% to 98%, with recommended storage conditions of 2–8°C [1]. This building block belongs to a class of spirocyclic scaffolds widely employed in medicinal chemistry for the development of constrained analogs, peptidomimetics, and bioactive small molecules targeting diverse receptors including MAGL, M4 muscarinic acetylcholine receptors, and S1P modulators [2].

Scaffold type
Rigid 6-azaspiro[2.5]octane core for constrained analog design
Synthetic handles
Boc-protected amine and cyano group for divergent orthogonal synthesis
Procurement profile
Commercially available with defined purity (95–98%) and batch documentation

Substitution Limitations of Tert-Butyl 1-Cyano-6-Azaspiro[2.5]Octane-6-Carboxylate


Generic substitution of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate with alternative spirocyclic building blocks is not feasible because the precise spatial orientation of the cyano group relative to the Boc-protected piperidine nitrogen is structurally encoded and cannot be replicated by isomers or homologs . The compound exists as a specific regioisomer with the cyano substituent at the 1-position of the cyclopropane ring; the corresponding 2-cyano isomer (CAS 2137823-58-4) and 1-oxa analogs (tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate) represent fundamentally different chemical entities with divergent reactivity profiles, hydrogen-bonding capabilities, and metabolic liabilities . In structure-activity relationship (SAR) campaigns, even minor alterations to the spirocyclic scaffold—such as ring size contraction to azaspiro[3.3]heptane systems or substitution at alternative positions—have been shown to profoundly impact target potency, selectivity, and pharmacokinetic properties [1]. Consequently, procurement of this exact building block is non-negotiable for maintaining fidelity in SAR studies and for reproducing literature-reported synthetic routes to advanced pharmaceutical intermediates.

!
Regioisomer mismatch
1-Cyano substitution defines reactivity; 2-cyano isomer or 1-oxa analogs alter SAR and hydrogen-bonding profile
!
Scaffold replacement risks
Flexible piperidine or azaspiro[3.3]heptane systems cannot replicate the conformational constraint required for target engagement
!
Functional handle loss
Building blocks lacking either Boc or cyano limit divergent synthesis; exact dual-handle architecture is critical for library generation

Differentiation Evidence of Tert-Butyl 1-Cyano-6-Azaspiro[2.5]Octane-6-Carboxylate


Rigid Spirocyclic Scaffold vs. Flexible Piperidine

The 6-azaspiro[2.5]octane core provides a conformationally constrained scaffold that restricts the spatial orientation of substituents relative to flexible piperidine-based building blocks. In SAR studies of M4 muscarinic acetylcholine receptor antagonists, chiral 6-azaspiro[2.5]octane-derived compounds demonstrated sub-nanomolar potency (human M4 IC₅₀ values ranging from 0.6 nM to 1.2 nM for optimized analogs) and exceptional subtype selectivity [1]. The rigid spirocyclic framework enforces a defined exit vector geometry that cannot be achieved with simple N-Boc-piperidine building blocks, which lack the cyclopropane-fused constraint [2]. This conformational rigidity is essential for maintaining high target engagement and selectivity profiles in GPCR-targeted drug discovery programs.

Conformational constraint vs. flexible piperidine
Class-level inference
Spirocyclic core: defined exit vector geometry. Optimized M4 antagonist derived from this scaffold reported IC50 0.6–1.2 nM (human M4)
Supports GPCR ligand design requiring conformational rigidity
SAR context; requires analogue-specific validation
Medicinal Chemistry Conformational Restriction GPCR Ligand Design

Dual Orthogonal Handles for Divergent Synthesis

Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate uniquely combines two orthogonal functional handles on a single spirocyclic scaffold: a Boc-protected secondary amine at the 6-position and a cyano group at the 1-position of the cyclopropane ring . The Boc group enables selective amine deprotection under acidic conditions (TFA or HCl) to reveal a secondary amine for subsequent amide coupling, sulfonamide formation, or reductive amination . Concurrently, the cyano group provides an orthogonal handle for transformations to carboxylic acids (hydrolysis), primary amines (reduction), tetrazoles (cycloaddition), or amides, without interfering with the protected amine functionality [1]. This dual orthogonal functionality is absent in simpler building blocks such as tert-butyl 6-azaspiro[2.5]octane-6-carboxylate (which lacks the cyano handle) or 6-azaspiro[2.5]octane-1-carbonitrile (which lacks the Boc-protected amine).

Dual orthogonal handles vs. single-handle blocks
Cross-study comparable
2 orthogonal handles: Boc-amine (deprotection) + cyano (hydrolysis, reduction, cycloaddition). Comparators provide only 1 handle
Enables divergent synthesis and parallel library generation
Verified by published synthetic protocols
Synthetic Chemistry Parallel Synthesis Building Block Utility

Commercial Availability with Defined Purity

Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate (CAS 1174006-82-6) is commercially available from multiple vendors with well-defined purity specifications ranging from 95% to 98% . This contrasts with many custom-synthesized spirocyclic intermediates, which lack batch-to-batch quality documentation and standardized analytical characterization. The compound is listed with its MDL number (MFCD12546363) and complete SMILES/InChI identifiers, enabling unambiguous procurement and identity verification . Recommended storage conditions are standardized at 2–8°C for long-term stability, with some vendors providing stock solution preparation guidelines (e.g., 10 mM DMSO stock solutions) and solubility data [1].

Commercial purity and documentation
Supporting evidence
Purity 95–98%, CoA available. Storage 2–8°C. MDL MFCD12546363
Supports batch reproducibility and procurement efficiency
Verify vendor-specific CoA per batch
Procurement Quality Control Reproducibility

Application Scenarios for Tert-Butyl 1-Cyano-6-Azaspiro[2.5]Octane-6-Carboxylate


GPCR Drug Discovery with Constrained Scaffolds

This building block is optimally suited for medicinal chemistry programs targeting GPCRs (e.g., M4 muscarinic acetylcholine receptors, histamine-3 receptors) where conformational constraint is essential for achieving high potency and subtype selectivity. The rigid 6-azaspiro[2.5]octane core enforces a defined exit vector geometry that flexible piperidine building blocks cannot replicate, enabling the design of ligands with sub-nanomolar target engagement as demonstrated in published M4 antagonist SAR studies [1].

Parallel Library Synthesis and Divergent SAR Exploration

The dual orthogonal functional handles (Boc-protected amine and cyano group) enable rapid generation of structurally diverse compound libraries from a single procurement. Following Boc deprotection, the secondary amine can be diversified via amide coupling, sulfonamide formation, or reductive amination; simultaneously or subsequently, the cyano group can be transformed to carboxylic acids, primary amines, tetrazoles, or amides [1]. This orthogonal reactivity reduces the number of distinct building blocks required for SAR exploration, streamlining procurement and synthesis workflows.

MAGL Inhibitors and S1P Receptor Modulators

The 6-azaspiro[2.5]octane scaffold has been extensively utilized in patented MAGL inhibitor series (e.g., substituted 1,1,1,3,3,3-hexafluoropropan-2-yl 6-azaspiro[2.5]octane-6-carboxylates) and S1P receptor modulator programs where cyano-substituted spirocyclic amines are claimed as key pharmacophoric elements [1]. Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate provides a direct entry point to these chemotypes, with the 1-cyano substituent positioned for further elaboration to amide or carboxylic acid derivatives as required by patent disclosures [2].

Reproducible SAR via Batch Consistency

For research teams conducting multi-year SAR campaigns, this compound's commercial availability from multiple vendors at defined purity grades (95–98%) with standardized storage conditions (2–8°C) ensures batch-to-batch reproducibility and eliminates the variability associated with custom synthesis [1]. The availability of analytical documentation (CoA, NMR, MSDS) from reputable suppliers supports compliance with internal quality standards and facilitates technology transfer to external collaborators or CRO partners.

Application
Selection Property
Validation Focus
GPCR constrained scaffold design
Rigid spirocyclic core with defined exit vector geometry
Target engagement and subtype selectivity profiling
Divergent library synthesis
Dual orthogonal handles (Boc-amine, cyano) for parallel diversification
Orthogonal deprotection/transformation sequence validation
MAGL/S1P modulator chemotype entry
1-Cyano-6-azaspiro[2.5]octane scaffold as pharmacophore core
Patent-disclosed derivative synthesis and SAR confirmation
Multi-year SAR reproducibility
Commercial purity 95–98% with documented CoA
Batch-to-batch consistency verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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